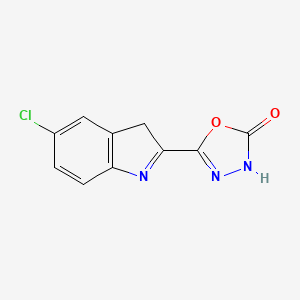

5-(5-Chloro-3H-indol-2-yl)-1,3,4-oxadiazol-2(3H)-one

Description

Properties

CAS No. |

88458-44-0 |

|---|---|

Molecular Formula |

C10H6ClN3O2 |

Molecular Weight |

235.62 g/mol |

IUPAC Name |

5-(5-chloro-3H-indol-2-yl)-3H-1,3,4-oxadiazol-2-one |

InChI |

InChI=1S/C10H6ClN3O2/c11-6-1-2-7-5(3-6)4-8(12-7)9-13-14-10(15)16-9/h1-3H,4H2,(H,14,15) |

InChI Key |

STKBAIATSLHASR-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=CC(=C2)Cl)N=C1C3=NNC(=O)O3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of Indole Hydrazide Intermediate

- Starting from 5-chloroindole derivatives, the key intermediate is often an indole-2-carboxylic acid hydrazide or its ester.

- The hydrazide is prepared by reacting the corresponding indole-2-carboxylic acid ester with hydrazine hydrate under reflux conditions in ethanol or another suitable solvent.

- This step yields the indole-2-carbohydrazide, which serves as the precursor for oxadiazole ring formation.

Cyclization to Form the 1,3,4-Oxadiazol-2-one Ring

- The hydrazide intermediate undergoes cyclodehydration to form the oxadiazole ring.

- Common cyclization reagents include phosphorus oxychloride (POCl3) or acetic anhydride , which promote ring closure by dehydrating the hydrazide.

- For example, refluxing the hydrazide with POCl3 for 6–7 hours leads to the formation of the 1,3,4-oxadiazol-2-one ring fused to the indole moiety.

- After cooling, the reaction mixture is poured onto crushed ice and neutralized with sodium bicarbonate solution to precipitate the product.

- The crude product is filtered, washed, and recrystallized from methanol or other solvents to obtain pure this compound.

Alternative Cyclization Approaches

- Some protocols use cyclodehydration of Schiff bases derived from indole hydrazides and aldehydes in the presence of ferric chloride in acetic acid to yield substituted oxadiazole-indole compounds.

- Other methods involve condensation of hydrazides with carbon disulfide followed by intramolecular cyclization, although this is more common for oxadiazole-2-thione derivatives rather than oxadiazol-2-one.

Representative Reaction Scheme

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 5-Chloroindole-2-carboxylic acid ester + Hydrazine hydrate, reflux in ethanol | Formation of indole-2-carbohydrazide intermediate | Hydrazide intermediate |

| 2 | Hydrazide + Phosphorus oxychloride, reflux 6-7 h | Cyclodehydration to form oxadiazole ring | This compound |

| 3 | Neutralization with NaHCO3, filtration, recrystallization | Purification | Pure target compound |

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-(5-Chloro-3H-indol-2-yl)-1,3,4-oxadiazol-2(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the oxadiazole ring or the indole moiety.

Substitution: The chloro group on the indole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives, including 5-(5-Chloro-3H-indol-2-yl)-1,3,4-oxadiazol-2(3H)-one. Research indicates that compounds containing the oxadiazole scaffold exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- A study screened several 1,3,4-oxadiazole derivatives for their ability to inhibit cancer cell growth. The findings showed that derivatives with indole substitutions had enhanced activity against CNS and renal cancer cell lines compared to standard treatments .

- Another investigation reported that compounds structurally similar to this compound demonstrated promising results in inhibiting thymidine phosphorylase, an enzyme associated with tumor progression. These compounds exhibited up to nine times more potency than established drugs .

Antimicrobial Properties

The antimicrobial activity of oxadiazole derivatives has also been extensively studied:

- A synthesis study on novel indole compounds containing oxadiazoles revealed their effectiveness against various bacterial strains. The presence of the indole moiety was crucial for enhancing the antimicrobial properties of these compounds .

- In vitro tests indicated that this compound showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria .

Case Study 1: Anticancer Efficacy

A recent clinical study evaluated the efficacy of a series of oxadiazole derivatives in cancer treatment. Among these, this compound was included due to its structural similarities with known anticancer agents. The results indicated a dose-dependent inhibition of tumor cell proliferation and a significant reduction in tumor size in animal models .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, researchers synthesized several derivatives of this compound and tested them against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that certain modifications to the compound's structure led to increased antibacterial activity and lower minimum inhibitory concentrations (MICs) .

Mechanism of Action

The mechanism of action of 5-(5-Chloro-3H-indol-2-yl)-1,3,4-oxadiazol-2(3H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The indole and oxadiazole moieties can engage in hydrogen bonding, π-π stacking, and other interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural variations among related compounds include:

- Substituent position : Chlorine placement on the indole ring (e.g., 5-chloro vs. 3-chloro).

- Oxadiazolone modifications : Alkyl/aryl substitutions at positions 3 or 5 of the oxadiazolone ring.

- Linker groups : Ethyl, vinyl, or propargyloxy linkers between the indole and oxadiazolone moieties.

Physicochemical Properties

*Predicted based on structural analogs.

Key Research Findings

Alkyl chains (e.g., ethyl at position 3 of oxadiazolone) increase lipophilicity, favoring membrane permeability .

Activity-Property Relationships :

- Higher log P values correlate with herbicidal activity (e.g., Oxadiargyl) but may reduce solubility for therapeutic applications .

- Vinyl linkers (e.g., in Keap1/Nrf2 activators) improve conformational flexibility, enabling stronger protein interactions .

Synthetic Challenges: Cyclization steps often require harsh conditions (e.g., refluxing cyanogen bromide), necessitating optimization for yield and purity .

Biological Activity

5-(5-Chloro-3H-indol-2-yl)-1,3,4-oxadiazol-2(3H)-one is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its synthesis, mechanisms of action, and therapeutic potential.

The molecular formula for this compound is with a molecular weight of 235.63 g/mol. The compound features an indole structure fused with an oxadiazole ring, which is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 235.63 g/mol |

| CAS Number | 88458-44-0 |

Synthesis

The synthesis of this compound typically involves the reaction of appropriate indole derivatives with oxadiazole precursors. Various methods have been reported in literature, emphasizing the efficiency and yield of different synthetic routes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:

- Mechanism of Action : The compound has been shown to inhibit specific cancer cell lines by inducing apoptosis and inhibiting key signaling pathways such as EGFR and Src kinases. Research indicates that similar compounds exhibit IC50 values ranging from 0.24 μM to higher concentrations against various cancer types including breast and prostate cancers .

- Cell Viability Assays : In vitro studies demonstrate that this compound exhibits significant cytotoxicity against several cancer cell lines. For example:

Structure-Activity Relationship (SAR)

The presence of the chlorine atom in the indole moiety enhances the compound's binding affinity to target proteins involved in cancer proliferation. Studies suggest that modifications to both the indole and oxadiazole rings can lead to improved biological activity .

Study 1: Antitumor Activity

In a study conducted by researchers at the National Cancer Institute, various derivatives of oxadiazoles were screened for their antitumor activity. The compound demonstrated potent growth inhibition against several cancer cell lines at concentrations as low as , indicating its potential as a lead compound for further development .

Study 2: Molecular Docking Studies

Molecular docking simulations have provided insights into the binding interactions between this compound and its target proteins. The results indicate favorable binding energies and interactions with critical amino acids in the active sites of proteins such as EGFR .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-(5-Chloro-3H-indol-2-yl)-1,3,4-oxadiazol-2(3H)-one, and how can reaction yields be optimized?

Reacting acid chlorides with hydrazine monohydrate to form hydrazide intermediates (yields: 89–97%).

Cyclization of hydrazides with CO₂ under basic conditions (e.g., KOH) in ethanol to form the oxadiazolone ring.

- Optimization : Use stoichiometric control of CO₂ pressure and reaction time. Purification via recrystallization (e.g., ethanol/water mixtures) ensures high purity.

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Key Techniques :

- NMR Spectroscopy : Confirms substitution patterns and indole/oxadiazolone ring connectivity (e.g., ¹H NMR for aromatic protons, ¹³C NMR for carbonyl groups) .

- HPLC : Validates purity (>98% recommended for biological assays) .

- Mass Spectrometry (MS) : Provides molecular ion ([M+H]⁺) and fragmentation patterns to verify the molecular formula .

Advanced Research Questions

Q. How can researchers design experiments to evaluate receptor subtype selectivity in neuropharmacological studies?

- Experimental Design :

- Receptor Binding Assays : Use radioligand displacement assays for melatonin receptors (MT1R, MT2R) and quinone reductase 2 (QR2) .

- Functional Testing : Measure intracellular cAMP levels (MT1R/MT2R) or QR2 enzymatic inhibition.

- Data Analysis : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) and assess Hill coefficients for cooperativity .

- Example Data :

| Receptor | IC₅₀ (nM) | Hill Coefficient |

|---|---|---|

| MT1R | 15.2 | 1.1 |

| QR2 | 8.7 | 0.9 |

Q. What strategies resolve contradictions in biological activity data across assay systems?

- Approaches :

Assay Standardization : Control variables like cell line origin, receptor expression levels, and incubation times .

Orthogonal Assays : Validate results using both binding (e.g., SPR) and functional (e.g., luciferase reporter) assays.

Metabolic Stability Testing : Rule out false negatives caused by rapid degradation in certain media .

Q. How does molecular conformation influence bioactivity, and what crystallographic evidence supports this?

- Structural Insights : The dihedral angle between the oxadiazolone and indole rings (e.g., ~65.84° in oxadiargyl analogs) affects binding pocket compatibility .

- Crystallographic Data :

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Dihedral Angle | 65.84° (oxadiazolone vs. benzene) |

| Hydrogen Bonding | O···H-N (2.89 Å) |

Q. What computational methods predict binding modes with enzymes like Notum carboxylesterase?

- Protocol :

Docking Simulations : Use AutoDock Vina or Schrödinger Suite with crystal structures (PDB: WX7) to model interactions .

MD Simulations : Assess binding stability (50 ns trajectories) in explicit solvent (e.g., TIP3P water).

Free Energy Calculations : Apply MM-GBSA to rank binding affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.